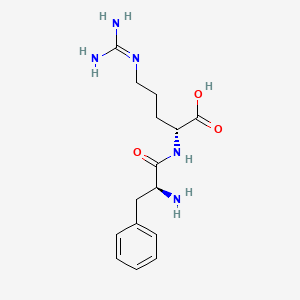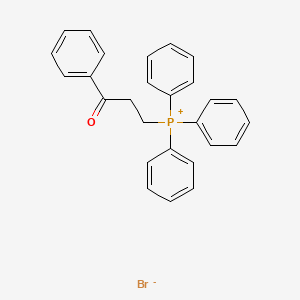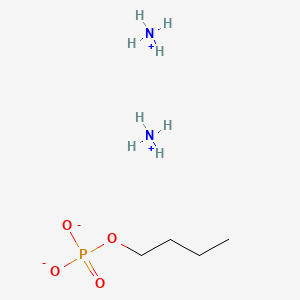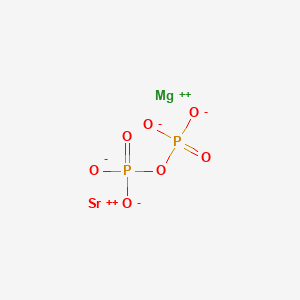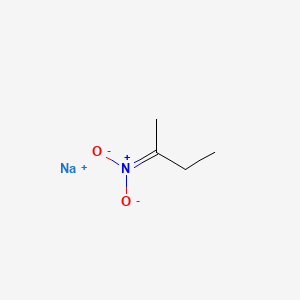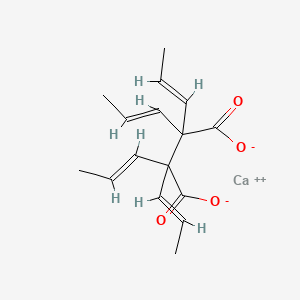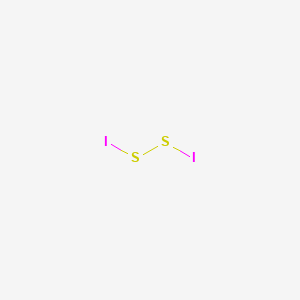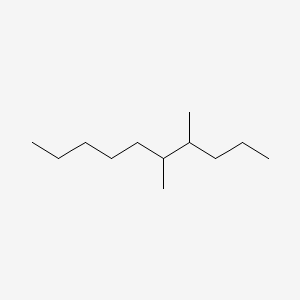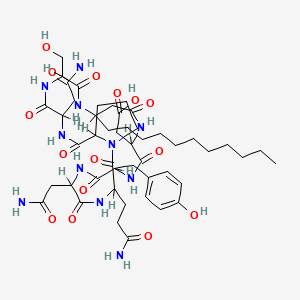
Potassium n-methylalaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium n-methylalaninate is a chemical compound with the molecular formula C4H8KNO2 It is a potassium salt of n-methylalanine, an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium n-methylalaninate typically involves the reaction of n-methylalanine with potassium hydroxide. The reaction is carried out in an aqueous medium, where n-methylalanine is dissolved in water, and potassium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions: Potassium n-methylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts, such as sodium chloride or calcium chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield n-methylalanine oxides, while reduction can produce n-methylalanine derivatives.
科学的研究の応用
Potassium n-methylalaninate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of potassium n-methylalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic processes. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Potassium n-methylglycinate: Another potassium salt of an amino acid derivative.
Potassium n-methylvalinate: A similar compound with a different amino acid backbone.
Potassium n-methylserinate: A compound with a hydroxyl group in the amino acid structure.
Comparison: Potassium n-methylalaninate is unique due to its specific amino acid derivative, n-methylalanine. This gives it distinct properties and reactivity compared to other similar compounds. For example, the presence of the methyl group in n-methylalanine can influence its solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.
特性
CAS番号 |
29782-73-8 |
|---|---|
分子式 |
C4H8KNO2 |
分子量 |
141.21 g/mol |
IUPAC名 |
potassium;2-(methylamino)propanoate |
InChI |
InChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1 |
InChIキー |
KMHJVMTZJOJIHA-UHFFFAOYSA-M |
正規SMILES |
CC(C(=O)[O-])NC.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
